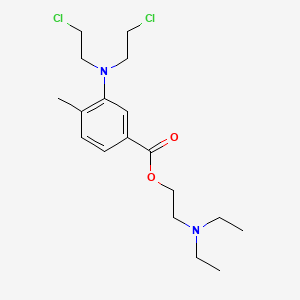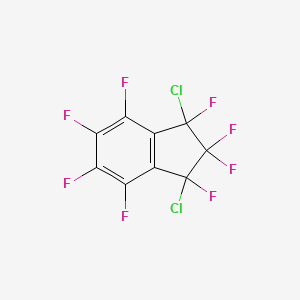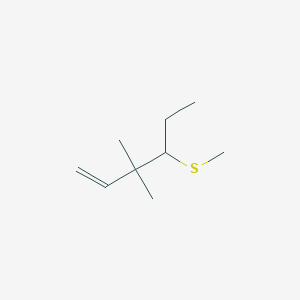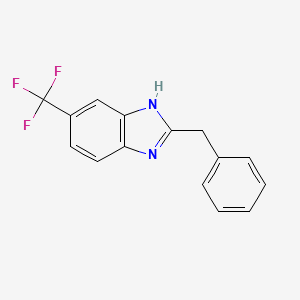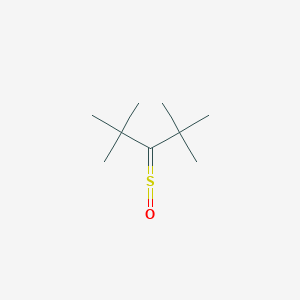
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a highly branched ketone, characterized by its bulky tert-butyl groups attached to the central carbonyl carbon. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with acetone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction proceeds via the formation of a tert-butyl carbanion, which then attacks the carbonyl carbon of acetone, resulting in the formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids, esters
Reduction: 2,2,4,4-Tetramethyl-3-pentanol
Substitution: Various substituted ketones and alcohols
科学的研究の応用
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane has several applications in scientific research:
作用機序
The mechanism of action of 2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of reduced products . The bulky tert-butyl groups influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-pentanol: The reduced form of the ketone, which has different reactivity and applications.
Hexamethylacetone: Another name for the same compound, highlighting its structural similarity to other highly branched ketones.
Di-tert-butyl ketone: A synonym for the compound, emphasizing its ketone functional group and bulky tert-butyl substituents.
The uniqueness of this compound lies in its highly branched structure, which imparts distinct reactivity and selectivity in chemical reactions compared to less branched ketones.
特性
CAS番号 |
56956-25-3 |
|---|---|
分子式 |
C9H18OS |
分子量 |
174.31 g/mol |
IUPAC名 |
2,2,4,4-tetramethyl-3-sulfinylpentane |
InChI |
InChI=1S/C9H18OS/c1-8(2,3)7(11-10)9(4,5)6/h1-6H3 |
InChIキー |
IIMXYXOAYUHOMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=S=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


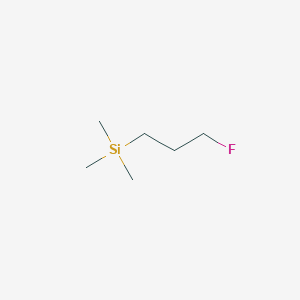
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
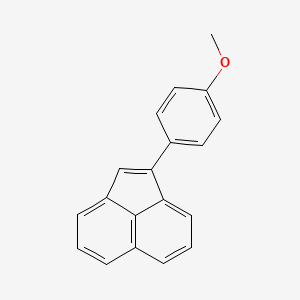
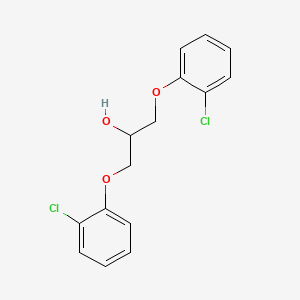
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
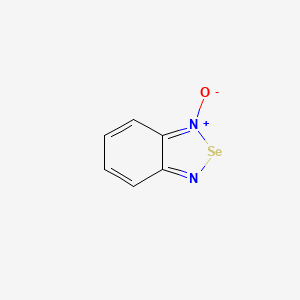
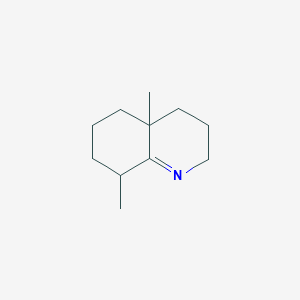
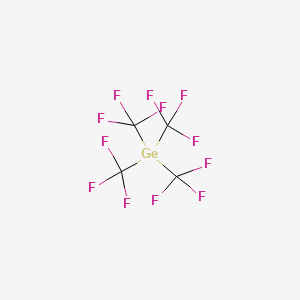
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
